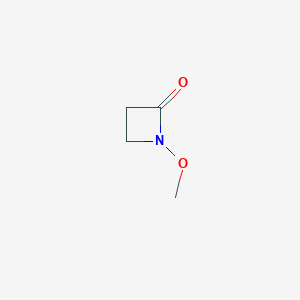

1-Methoxyazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

832729-20-1 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

1-methoxyazetidin-2-one |

InChI |

InChI=1S/C4H7NO2/c1-7-5-3-2-4(5)6/h2-3H2,1H3 |

InChI Key |

SIWTWZTWPJJQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CON1CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxyazetidin 2 One and Its Derivatives

Foundational Cycloaddition Approaches to Azetidinone Ring Systems

The construction of the strained four-membered azetidinone ring is most effectively achieved through cycloaddition reactions. These approaches are valued for their convergent nature, allowing for the assembly of complex molecular architectures from simpler precursors in a single step.

First discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most versatile and widely utilized methods for synthesizing β-lactams (azetidin-2-ones). nih.govwikipedia.orgmdpi.com This reaction is of significant importance for creating a wide array of structurally diverse 2-azetidinone derivatives. researchgate.netarkat-usa.org

A major practical consideration in the Staudinger reaction is the high reactivity and instability of many ketenes, which tend to dimerize or polymerize. organic-chemistry.org To circumvent this, ketenes are commonly generated in situ from stable precursors directly in the reaction mixture containing the imine. mdpi.com The most frequent method involves the dehydrohalogenation of acyl chlorides or acyl bromides using a tertiary amine, such as triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net This base removes a proton from the α-carbon and eliminates a halide ion, forming the transient ketene, which is immediately trapped by the imine present in the solution. mdpi.com This technique is broadly applicable and allows for the formation of various substituted ketenes by selecting the appropriate acyl halide precursor. mdpi.comacs.org

The Staudinger reaction is generally accepted to proceed through a stepwise mechanism rather than a concerted cycloaddition. arkat-usa.org The process involves two key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sp²-hybridized nitrogen atom of the imine on the central sp-hybridized carbon of the ketene. nih.govorganic-chemistry.org This forms a zwitterionic intermediate. nih.govacs.org

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. nih.govacs.org

The stereochemistry of the final product, which can result in two new stereogenic centers, is a complex issue influenced by multiple factors:

Imine Geometry: The initial geometry of the imine is a critical determinant of the product's stereochemistry. As a general rule, (E)-imines tend to yield cis-β-lactams, whereas (Z)-imines typically produce trans-β-lactams. wikipedia.orgacs.org

Intermediate Isomerization: The stereochemical outcome can be altered by the potential for isomerization. If the rotation around the newly formed N1-C4 bond in the zwitterionic intermediate is faster than the ring-closure step, it can lead to the thermodynamically more stable trans product, even from an (E)-imine. arkat-usa.orgacs.org

Electronic Effects: The electronic nature of the substituents on both the ketene and the imine plays a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of cis-β-lactams. wikipedia.orgorganic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents tend to slow the closure, allowing for isomerization and favoring trans products. wikipedia.orgorganic-chemistry.org

Torquoelectronic Effects: During the conrotatory ring closure, torquoelectronic effects, which relate to the orbital alignments of the substituents, also influence the stereochemical pathway. nih.govmdpi.com

| Factor | Influence on Stereochemistry | Predominant Product |

|---|---|---|

| (E)-Imine Geometry | Direct conrotatory ring closure of the initial zwitterion. | cis-β-Lactam wikipedia.orgacs.org |

| (Z)-Imine Geometry | Direct conrotatory ring closure of the initial zwitterion. | trans-β-Lactam wikipedia.orgacs.org |

| Electron-Donating Ketene Substituents | Accelerates direct ring closure. | cis-β-Lactam organic-chemistry.org |

| Electron-Withdrawing Ketene Substituents | Slows direct ring closure, allowing for isomerization. | trans-β-Lactam organic-chemistry.org |

| Electron-Withdrawing Imine Substituents | Accelerates direct ring closure. | cis-β-Lactam organic-chemistry.org |

| Electron-Donating Imine Substituents | Slows direct ring closure, allowing for isomerization. | trans-β-Lactam organic-chemistry.org |

The Staudinger reaction is renowned for its broad substrate scope. researchgate.net A wide variety of ketene precursors can be employed, enabling the synthesis of β-lactams with diverse substituents at the C3 position. For instance, the use of acetyl chloride, chloroacetyl chloride, or phenoxyacetyl chloride allows for the generation of unsubstituted, 3-chloro-, or 3-phenoxy-β-lactams, respectively. mdpi.com The reaction is also compatible with a vast range of imines (Schiff bases), including those derived from both aliphatic and aromatic aldehydes and amines, further expanding the structural diversity of the accessible azetidinone products. mdpi.comnih.gov

The reaction between a Schiff base (imine) and an acid chloride in the presence of a non-nucleophilic base is a practical and widely implemented variant of the Staudinger synthesis. derpharmachemica.comasianpubs.org In this one-pot procedure, the acid chloride serves as the precursor for the ketene, which is generated in situ and immediately undergoes cycloaddition with the Schiff base. derpharmachemica.comresearchgate.net Triethylamine is commonly used as the base to facilitate the dehydrochlorination of the acid chloride. derpharmachemica.comasianpubs.org This method has been successfully applied to produce a multitude of substituted monocyclic β-lactams. nih.govresearchgate.net

To introduce a methoxy (B1213986) group at the C3 position of the azetidinone ring, a key structural feature for derivatives related to 1-methoxyazetidin-2-one, methoxyacetyl chloride is a particularly useful ketene precursor. sigmaaldrich.comthermofisher.kr The reaction of a suitable Schiff base with methoxyacetyl chloride, typically in the presence of triethylamine and a solvent like dichloromethane (B109758) (DCM), provides a direct route to 3-methoxy-azetidin-2-ones. wiley-vch.demdpi.com The reaction is often initiated at low temperatures (e.g., 0 °C or -78 °C) before being allowed to warm to room temperature to ensure controlled ketene formation and subsequent cycloaddition. wiley-vch.demdpi.com This specific application of the Staudinger reaction is fundamental for constructing the core scaffold of 3-methoxy-substituted β-lactams.

| Schiff Base Precursor (Imine) | Acid Chloride | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Imine from 4-oxoazetidine-2-carbaldehyde (B1149472) and allyl amine | Methoxyacetyl chloride | Et₃N | Dichloromethane (DCM) | 0 °C to room temp. | Bicyclic 3-methoxy-β-lactam | wiley-vch.de |

| Imine from Quinoline diamine and various aldehydes | Methoxyacetyl chloride | Et₃N | Dichloromethane (DCM) | -78 °C to room temp., 18h | 4-aminoquinoline-based 3-methoxy-β-lactams | mdpi.com |

| Pyrazolyl substituted Schiff's bases | Methoxyacetic acid / POCl₃ | Et₃N | Toluene | Reflux | trans-3-methoxy-4-pyrazolyl-β-lactams | researchgate.net |

Cyclization Reactions of Schiff Bases with Acid Chlorides

Role of Base Catalysis (e.g., Triethylamine) in Cyclization

Base catalysis is fundamental in several synthetic routes to azetidin-2-ones, particularly in the final ring-closing step. Tertiary amines, with triethylamine (Et₃N) being a ubiquitous example, play a crucial role in facilitating the intramolecular cyclization. derpharmachemica.comresearchgate.net One of the most common applications is in the Staudinger ketene-imine cycloaddition, where the ketene is often generated in situ from an acyl chloride. mdpi.com

The mechanism involves the reaction of an acyl chloride with triethylamine. researchgate.netmdpi.com The base abstracts the α-proton from the acyl chloride to form a ketene. This highly reactive ketene then undergoes a [2+2] cycloaddition with an imine. mdpi.com In an alternative pathway, particularly for β-halo amides, the base facilitates an intramolecular nucleophilic substitution. Triethylamine deprotonates the amide nitrogen, increasing its nucleophilicity and promoting the displacement of a halide on the β-carbon to form the strained four-membered ring. This method is a cornerstone for synthesizing a wide array of substituted 2-azetidinones. researchgate.net The cyclization of Schiff bases with agents like chloroacetyl chloride in the presence of triethylamine is a well-established method for forming the 2-azetidinone ring. derpharmachemica.com

Ester Enolate-Imine Condensations for Azetidinone Formation

The condensation reaction between an ester enolate and an imine provides a powerful and versatile route to the azetidin-2-one (B1220530) ring system. niscpr.res.in This method, often considered a variation of the Staudinger reaction, involves the nucleophilic addition of a pre-formed metal enolate of an ester to the electrophilic carbon of an imine. niscpr.res.inscispace.com The resulting intermediate then undergoes an intramolecular ring closure to yield the β-lactam. niscpr.res.in

The stereochemical outcome of this reaction can be influenced by the choice of the metal counterion of the enolate. scispace.com For instance, lithium enolates often lead to the formation of cis-2-azetidinones, while zinc enolates tend to produce trans-2-azetidinones with high selectivity. scispace.com The reaction proceeds through a two-step mechanism: the initial nucleophilic attack of the enolate on the imine carbon to form a C-C bond, followed by cyclization. niscpr.res.in This stepwise nature allows for stereochemical control and has been extensively developed for the synthesis of complex β-lactam structures. researchgate.net To synthesize N-methoxyazetidinones via this route, an N-methoxyimine is used as the imine component.

Stereoselective Synthesis of this compound Scaffolds

Controlling the stereochemistry at the C3 and C4 positions of the azetidinone ring is of paramount importance, as the biological activity of β-lactam compounds is often highly dependent on their stereoisomeric form.

Diastereoselective Control in [2+2] Cycloadditions (cis/trans Isomerism)

The [2+2] cycloaddition between a ketene and an imine, known as the Staudinger reaction, is a primary method for constructing the azetidin-2-one ring, and controlling its diastereoselectivity (the formation of cis versus trans isomers) is a key challenge. wikipedia.orgacs.org The stereochemical outcome is not governed by concerted reaction rules but by a stepwise mechanism involving a zwitterionic intermediate. acs.orgorganic-chemistry.org

Several factors influence the cis/trans selectivity:

Imine Geometry : As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org

Reaction Conditions : Temperature and solvent can affect the lifetime of the zwitterionic intermediate. Slower reaction rates can allow for isomerization of the intermediate, often leading to the more thermodynamically stable trans product. wikipedia.orgrsc.org

Substituent Effects : Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of the cis product. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the cyclization, allowing for equilibration and favoring the trans isomer. organic-chemistry.orgorganic-chemistry.org For instance, the cycloaddition of ketenes derived from 2-methoxyacetyl chloride with certain imines has been shown to produce cis-adducts with high stereoselectivity. mdpi.comnih.gov

Table 1: Influence of Reactants on Diastereoselectivity in Azetidinone Synthesis

| Ketene Precursor | Imine Substituent (N-group) | Predominant Isomer | Reference |

|---|---|---|---|

| Phthalimidoacetyl chloride | Chiral Schiff base from D-glucosamine | cis | rsc.org |

| Methoxyacetyl chloride | Chiral Schiff base from D-glucosamine | cis | rsc.org |

| Various acyl chlorides | N-tosyl | cis | organic-chemistry.org |

| Various acyl chlorides | N-triflyl | trans | organic-chemistry.org |

| 2-Methoxyacetyl chloride | N-ethyl-tert-butylcarbamate imines | cis | mdpi.comnih.gov |

| 2-Phenoxyacetyl chloride | N-Boc imines | cis | mdpi.com |

Enantioselective Approaches Utilizing Chiral Auxiliaries and Catalysts

Achieving enantioselectivity in the synthesis of 1-methoxyazetidin-2-ones involves the use of chiral molecules to guide the formation of a specific enantiomer. This can be accomplished by employing either stoichiometric chiral auxiliaries or catalytic amounts of a chiral promoter.

Chiral Auxiliaries: A common strategy is to attach a chiral auxiliary to one of the reactants, either the ketene precursor or the imine. illinois.eduuu.nl This auxiliary creates a chiral environment that directs the approach of the other reactant, leading to a diastereoselective cycloaddition. After the reaction, the auxiliary is cleaved to yield the enantioenriched β-lactam. For example, imines derived from chiral sources like D-glucosamine or α-amino acids have been successfully used in Staudinger reactions to produce optically active azetidinones. mdpi.comrsc.org Similarly, chiral auxiliaries attached to the ester in enolate-imine condensations can effectively control the stereochemistry of the newly formed chiral centers. scispace.comuu.nl

Chiral Catalysts: The development of catalytic asymmetric methods is a significant advancement. illinois.edu Chiral Lewis acids or nucleophilic catalysts can orchestrate the cycloaddition between achiral ketenes and imines. For instance, cinchona alkaloids and their derivatives have been employed as catalysts in the reaction between acid chlorides and imines to produce β-lactams with high enantiomeric excess (ee). nih.govpitt.edu

Catalytic Asymmetric Routes to Substituted Azetidinones

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral β-lactams. illinois.edu These methods avoid the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps.

Key catalytic strategies include:

Chiral Lewis Acid Catalysis : Chiral Lewis acids can activate the imine towards nucleophilic attack by the ketene (or a ketene equivalent), controlling the facial selectivity of the approach.

Chiral Nucleophilic Catalysis : In a reverse-electron demand scenario, a chiral nucleophile (e.g., a chiral amine or N-heterocyclic carbene) can react with the ketene precursor to form a chiral enolate equivalent. illinois.edunih.gov This intermediate then reacts with the imine in an enantioselective manner. For example, N-heterocyclic carbenes (NHCs) derived from chiral sources like (S)-pyroglutamic acid have proven effective in catalyzing the [2+2] cycloaddition of ketenes and imines with excellent enantioselectivity. nih.gov

Transition-Metal Catalysis : Rhodium(I) complexes have been used to catalyze the oxygenative [2+2] cycloaddition of terminal alkynes and imines, proceeding through a metalloketene intermediate to afford β-lactams with high trans diastereoselectivity. rsc.orgorganic-chemistry.org Other rhodium(II) complexes catalyze the intramolecular C-H insertion of α-diazoacetamides to form the β-lactam ring, a process that has been rendered asymmetric through the use of chiral ligands. nih.gov

Modern and Emerging Synthetic Techniques for Azetidinone Construction

While classical methods like the Staudinger reaction and ester-enolate condensations remain prevalent, research continues to drive the development of novel and more efficient techniques for constructing the azetidinone ring.

Emerging strategies include:

Rhodium-Catalyzed Oxygenative Cycloaddition : A modern approach involves the Rh(I)-catalyzed reaction of terminal alkynes with imines in the presence of an N-oxide as an oxygen source. organic-chemistry.org This method generates a rhodium-ketene intermediate in situ, which then undergoes cycloaddition. It offers high trans-selectivity and operational simplicity under mild conditions, avoiding the use of pre-activated carboxylic acid derivatives. organic-chemistry.org

Catalytic C-H Insertion Reactions : The use of transition metal catalysts, particularly rhodium(II) complexes, to induce intramolecular C-H bond insertion of α-diazo amides has emerged as a powerful route to β-lactams. nih.gov This methodology has been successfully applied to the asymmetric synthesis of key intermediates for carbapenem (B1253116) antibiotics. nih.gov

Organocatalysis : The use of small organic molecules as catalysts has gained significant traction. Chiral N-heterocyclic carbenes (NHCs) and cinchona alkaloids have been established as effective catalysts for the asymmetric synthesis of β-lactams via ketene-imine cycloadditions, offering high yields and excellent enantioselectivities. nih.gov

Photochemical and Electrochemical Methods : Photoinduced rearrangements and electroreductive intramolecular couplings represent alternative, though less common, approaches to the azetidinone core. pageplace.deacs.org These methods offer unique pathways for ring formation under specific conditions.

These modern techniques often provide advantages in terms of selectivity, functional group tolerance, and milder reaction conditions, expanding the toolkit available for the synthesis of complex this compound derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. univpancasila.ac.idrsc.org In the context of β-lactam synthesis, microwave irradiation has been effectively utilized to promote the [2+2] cycloaddition reactions, a cornerstone in the formation of the azetidinone ring.

The synthesis of bis-β-lactams, for instance, has been achieved through both thermal and microwave-assisted methods. Reactions conducted under microwave irradiation were found to be cleaner and resulted in high yields with significantly reduced reaction times, typically from hours to minutes. nih.govacs.org For example, the reaction of dicarboxylic acids with various imines in the presence of the Mukaiyama reagent and triethylamine under microwave conditions at 100 °C for 15-25 minutes led to the formation of the desired bis-β-lactam products in yields of up to 83%. nih.govacs.org While thermal methods sometimes offer higher stereospecificity, microwave-assisted synthesis can provide access to a broader range of stereoisomers. nih.govacs.org

Furthermore, microwave technology has been applied to the synthesis of various heterocyclic scaffolds, including those that can serve as precursors or analogs to this compound. A notable example is the microwave-assisted synthesis of optically active N-(chrysen-6-yl)-2-azetidinones, where the cycloaddition of N-(chrysen-6-yl)imines with a ketene was promoted by microwave irradiation. mdpi.com This highlights the potential of MAOS for preparing chiral β-lactams. The general advantages of microwave heating, such as rapid and uniform heating, can be particularly beneficial for the often sensitive intermediates involved in β-lactam synthesis.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Bis-β-lactam formation | Dicarboxylic acid, Imine, Mukaiyama reagent, Et3N | Microwave, 100 °C, 15-25 min | Bis-β-lactam | 75-83% | nih.govacs.org |

| Chiral β-lactam synthesis | N-(chrysen-6-yl)imine, Ketene | Microwave | trans-Azetidinone | Not specified | mdpi.com |

Ring Contraction Strategies from Heterocyclic Precursors

Ring contraction reactions provide an alternative and powerful route to the azetidinone core, starting from larger, more readily available heterocyclic precursors. This strategy leverages the thermodynamic driving force of forming a more stable or relieving ring strain in a precursor molecule to construct the desired four-membered lactam ring.

A notable example of this approach is the synthesis of α-carbonyl-azetidines through the ring contraction of 2-pyrrolidinones. rsc.org This method involves the transformation of a five-membered ring into a four-membered one, demonstrating the feasibility of this synthetic pathway. Another relevant strategy involves the photochemical ring contraction of pyrazolidin-3-ones to yield N-amino-azetidinones, which could potentially be converted to N-methoxy derivatives.

More specifically, the synthesis of N-sulfonylazetidine building blocks has been achieved via the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This transformation suggests that a similar approach could be envisioned for N-alkoxy-substituted systems. The mechanism of such contractions often involves the formation of a reactive intermediate, such as a carbocation or a π-allyl palladium complex, followed by nucleophilic attack of the nitrogen atom to form the azetidine (B1206935) ring. acs.org For instance, the extrusion of CO2 from a precursor can lead to a π-allyl Pd complex, which then cyclizes to the azetidine. acs.org

The inherent ring strain of the azetidine and azetidinone rings is a key factor in their reactivity and synthesis. rsc.orgnih.gov Ring contraction methods effectively harness this strain energy to facilitate the formation of the desired four-membered heterocycle from a less strained, larger ring system.

| Precursor Ring System | Key Transformation | Product Type | Reference |

| 2-Pyrrolidinone | Not specified | α-Carbonyl-azetidine | rsc.org |

| α-Bromo N-sulfonylpyrrolidinone | Not specified | N-Sulfonylazetidine | acs.org |

| Pyrazolidin-3-one | Photochemical rearrangement | N-Amino-azetidinone | Not specified |

| Vinyl-substituted cyclic precursor | Extrusion of CO2, Pd-catalyzed cyclization | Azetidine | acs.org |

Metal-Catalyzed C-H Activation and Cyclization Methods

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation as a highly efficient and atom-economical tool for the construction of complex molecules. rsc.org This strategy allows for the direct formation of C-N bonds to construct the β-lactam ring, bypassing the need for pre-functionalized starting materials.

A significant breakthrough in this area is the Pd(II)-catalyzed intramolecular amination of C(sp3)-H bonds to form β-, γ-, and δ-lactams. researchgate.net In the synthesis of β-lactams, N-alkoxyamides can serve as substrates. In the presence of a palladium acetate (B1210297) catalyst, a copper(II) chloride oxidant, and a silver acetate additive, the intramolecular C-H amination proceeds to furnish the corresponding β-lactam. researchgate.net This method is particularly relevant for the synthesis of this compound and its derivatives, as it directly utilizes an N-alkoxy precursor.

The development of mild C-H activation protocols, often operating at or below ambient temperature, has expanded the functional group tolerance and selectivity of these transformations. rsc.org The use of specialized ligands, such as mono-protected amino acids (MPAA), has been shown to facilitate these reactions, even with traditionally unreactive electron-deficient arenes. rsc.org

Furthermore, a novel three-component reaction involving N-hydroxyanilines, enynones, and diazo compounds has been developed using a metal-organo relay catalysis approach to produce highly functionalized β-lactams. acs.org This sequential reaction, which includes a Rh-catalyzed imine formation, Wolff rearrangement, and a base-catalyzed Staudinger cyclization, demonstrates the power of combining different catalytic systems to achieve complex molecular architectures. acs.org These advanced methods showcase the potential for creating a diverse array of substituted β-lactams, including those with a 1-methoxy group, through precise control of catalytic C-H functionalization.

| Catalyst System | Substrate Type | Transformation | Product | Reference |

| Pd(OAc)2, CuCl2, AgOAc | N-Alkoxyamide | Intramolecular C(sp3)-H Amination | β-Lactam | researchgate.net |

| Rh-catalyst, Benzoylquinine | N-Hydroxyaniline, Enynone, Diazo compound | Metal-Organo Relay Catalysis | Fully substituted β-Lactam | acs.org |

| Palladium(II) acetate, Silver carbonate, N-acetyl-β-alanine | Aliphatic carboxylic acid | γ-C(sp3)–H Olefination/Lactonization | δ-Lactone | acs.org |

Reactivity and Reaction Mechanisms of 1 Methoxyazetidin 2 One

Theoretical and Experimental Aspects of Azetidinone Ring Strain and its Impact on Reactivity

The reactivity of the β-lactam ring in 1-methoxyazetidin-2-one is fundamentally governed by significant ring strain, a topic of extensive theoretical and experimental study. Current time information in Bangalore, IN. Azetidinones, as a class, possess considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from the geometric constraints of the four-membered ring, which forces bond angles to deviate significantly from their ideal values.

Theoretically, this strain has a profound impact on the electronic structure of the amide bond within the ring. In a typical acyclic or larger-ring lactam, the nitrogen atom adopts an sp²-hybridized state, allowing its lone pair of electrons to delocalize through resonance with the adjacent carbonyl group. This resonance stabilizes the amide bond and decreases the electrophilicity of the carbonyl carbon. However, in an azetidinone, the ring's geometric constraints force the nitrogen atom into a more pyramidal, sp³-like geometry. researchgate.netresearchgate.net This aplanarity reduces the orbital overlap necessary for efficient resonance, making the nitrogen lone pair less available for delocalization. researchgate.net Consequently, the carbonyl group exhibits more ketone-like character, with a more localized partial positive charge on the carbon atom, rendering it more susceptible to nucleophilic attack. bohrium.com

Experimental evidence supports these theoretical predictions. The increased reactivity of the strained β-lactam ring is well-documented. researchgate.net For instance, infrared (IR) spectroscopy data shows that strained β-lactams have carbonyl absorption frequencies in the range of 1735-1765 cm⁻¹, which is higher than that of unstrained amides (approx. 1600 cm⁻¹). bohrium.com This higher frequency indicates a stronger, more isolated double bond character for the carbonyl group, consistent with reduced amide resonance. bohrium.com This inherent strain is a critical factor that provides the driving force for many of the reactions characteristic of azetidinones. chemrxiv.org

| Property | Strained β-Lactam (Azetidin-2-one) | Unstrained Amide/Lactam |

|---|---|---|

| Nitrogen Hybridization | Forced pyramidal geometry (between sp² and sp³) researchgate.net | sp² (trigonal planar) researchgate.net |

| Amide Resonance | Reduced/Inhibited researchgate.net | Fully expressed |

| Carbonyl Character | More ketone-like researchgate.net | Standard amide character |

| IR Absorption (C=O) | ~1735-1765 cm⁻¹ bohrium.com | ~1600 cm⁻¹ bohrium.com |

| Reactivity to Nucleophiles | High bohrium.com | Low |

Nucleophilic Reactivity at the β-Lactam Carbonyl Group

The heightened ring strain directly enhances the reactivity of the β-lactam carbonyl group toward nucleophiles. The carbonyl carbon of the azetidinone ring is a key electrophilic center. bohrium.com The inhibition of amide resonance, as described previously, increases the partial positive charge on this carbon, making it a prime target for nucleophilic attack. researchgate.netnih.gov This reactivity is the cornerstone of the biological activity of β-lactam antibiotics, which function by acylating serine residues in the active sites of bacterial penicillin-binding proteins (PBPs). researchgate.net

Susceptibility to Nucleophilic Attack

The susceptibility of the β-lactam carbonyl group in this compound to nucleophilic attack is a direct consequence of its electronic and structural properties. bohrium.com The four-membered ring structure leads to angle strain, which increases the electrophilicity of the attached carbonyl group. bohrium.com When a nucleophile attacks the carbonyl carbon, it initiates a process that leads to the cleavage of the highly strained ring. This process is energetically favorable because it relieves the inherent strain of the four-membered system. nih.gov The chemical reactivity is strongly linked to the pyramidal geometry at the β-lactam nitrogen and the associated degree of ring strain. researchgate.net This makes the amide-linked β-lactam significantly more susceptible to nucleophilic attack compared to its unstrained counterparts. bohrium.com

Ring Opening Reactions and Pathways

The high susceptibility of the carbonyl group to nucleophilic attack culminates in the characteristic ring-opening reactions of azetidin-2-ones. These reactions are central to both their synthetic utility and their biological mechanism of action. nih.gov

Strain-Driven Cleavage of the β-Lactam Ring

The irreversible opening of the strained four-membered ring is a key chemical event. nih.gov Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is accompanied by the cleavage of the amide (C-N) bond within the ring. nih.gov This step is thermodynamically driven by the release of the substantial ring strain. nih.govacs.org This strain-driven cleavage is a general feature of β-lactams and is responsible for their ability to acylate nucleophiles, a process that is otherwise difficult with stable, unstrained amides. researchgate.net

Retro-Claisen Ring Opening Mechanisms

The retro-Claisen reaction is a specific C-C bond cleavage pathway typically observed in 1,3-dicarbonyl compounds. acs.org In the context of azetidinones, a nucleophile-induced, strain-releasing retro-Claisen ring opening has been described, but primarily for 3-azetidinone systems, which are structural isomers of this compound. nih.gov

This mechanism is particularly relevant for "donor-acceptor" 3-azetidinones, such as those bearing a carboxylate group at the C2 position. nih.gov In these systems, the structure is equivalent to a β-keto ester. A nucleophile can attack the C4-carbonyl group, leading to a retro-Claisen type cleavage of the C2-C3 bond, driven by the release of ring strain. nih.gov It is important to note that this specific pathway involves cleavage of a C-C bond and requires the specific 1,3-dicarbonyl-like arrangement found in activated 3-azetidinones, which is structurally distinct from this compound. nih.gov

Transformations Involving the Methoxy (B1213986) Substituent

The N-methoxy group of this compound introduces unique reactivity pathways, primarily centered around the N-O bond, which can serve as a functional handle for further molecular modifications. rsc.orgnih.gov

Research into N-alkoxy β-lactams has demonstrated that the N-O bond can be selectively cleaved under various conditions. A significant transformation is the reductive cleavage of the N-O bond to yield the corresponding N-unsubstituted (N-H) β-lactam. This has been accomplished using reagents like molybdenum hexacarbonyl [Mo(CO)₆] in an acetonitrile/water mixture. This method is notable for its mild conditions, especially for cleaving the N-O bond in a 2-azetidinone framework. Other reagents, including titanium trichloride (B1173362) (TiCl₃), have also been employed for the reduction of N-hydroxy-2-azetidinones, which are direct precursors to N-methoxy derivatives.

The N-methoxy group can also influence the reactivity of the β-lactam ring in other ways. In some N-organyloxy β-lactams, a base-catalyzed rearrangement has been observed, leading to the isomerization of N-alkoxy β-lactams to 3-alkoxy β-lactams. Furthermore, studies on related N-methoxy-N-methylamides have shown that in the presence of very strong bases, a base-induced E2 elimination can occur, generating formaldehyde (B43269) and the corresponding N-deprotonated amide. chemrxiv.org This suggests a potential side-reaction pathway for this compound under strongly basic conditions. chemrxiv.org The N-alkoxy group, therefore, not only modifies the electronic properties of the lactam but also provides a site for strategic bond cleavage and functionalization. rsc.org

Derivatization Reactions of the Azetidinone Nucleus

The chemical modification of the this compound core is a critical area of research for the development of novel compounds with tailored properties. The reactivity of the azetidinone (or β-lactam) ring allows for a variety of derivatization reactions, primarily focused on the C3 and C4 positions, as well as modifications of the N-substituent. These reactions are essential for creating libraries of new molecules for applications in medicinal chemistry and materials science.

The strained four-membered ring of the azetidinone nucleus is a key feature that dictates its reactivity. While the ring itself can be susceptible to opening, targeted reactions can be achieved at the substituent positions, preserving the core structure. The introduction of various functional groups allows for the fine-tuning of the molecule's steric and electronic properties.

A significant strategy for the derivatization of the azetidinone nucleus involves the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which is a foundational method for constructing the β-lactam ring itself. rsc.orgacs.org By choosing appropriately substituted ketenes and imines, a wide array of functionalized azetidin-2-ones can be prepared. For instance, the reaction of chloroacetyl chloride with heterocyclic imines in the presence of a base like triethylamine (B128534) is a common route to azetidinones with heterocyclic moieties. rsc.org

Further derivatization of the pre-formed azetidinone nucleus is a versatile approach to introduce molecular diversity. Key strategies include electrophilic substitution at the C3 position via an enolate intermediate and nucleophilic displacement at the C4 position.

One notable pathway for derivatization involves the formation of a lithium enolate of an N-substituted azetidin-2-one (B1220530). For example, the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one has been shown to undergo aldol (B89426) reactions with various aldehydes and ketones. acs.orgnih.gov This reaction introduces a hydroxyalkyl substituent at the C3 position of the azetidinone ring. The diastereoselectivity of this reaction can be influenced by the nature of the electrophile, with anti-aldol adducts often being the major products. acs.orgnih.gov

Another important avenue for derivatization is the modification of a substituent at the C4 position. For instance, a hydroxymethyl group at C4 can be converted into a better leaving group, such as a mesylate, which can then be displaced by a nucleophile. This has been demonstrated in the synthesis of 4-(cyanomethyl)azetidin-2-ones from their 4-(mesyloxymethyl) precursors. rsc.org The resulting nitrile group can be further hydrolyzed to a carboxylic acid, providing a handle for further functionalization. rsc.org

The following tables summarize key derivatization reactions of the azetidinone nucleus based on published research findings.

Table 1: Derivatization at the C4 Position of the Azetidinone Nucleus

| Starting Material | Reagents and Conditions | Product | Research Finding |

| (3R,4S)-4-Hydroxymethyl-1-isopropyl-3-methoxyazetidin-2-one | Methanesulfonyl chloride, triethylamine, THF, 0 °C | (3R,4S)-1-Isopropyl-4-mesyloxymethyl-3-methoxyazetidin-2-one | The hydroxyl group at C4 can be efficiently converted to a mesylate, a good leaving group for subsequent nucleophilic substitution. rsc.org |

| (3R,4R)-4-Iodomethyl-1-isopropyl-3-methoxyazetidin-2-one | Sodium cyanide, DMF, room temperature | (3R,4S)-4-Cyanomethyl-1-isopropyl-3-methoxyazetidin-2-one | A cyanide group can be introduced at the C4-methyl position via nucleophilic substitution of an iodide. rsc.org |

| (3R,4S)-4-Cyanomethyl-1-isopropyl-3-methoxyazetidin-2-one | Nitrilase enzyme, phosphate (B84403) buffer (pH 7.5), 30 °C | (3R,4S)-4-Carboxymethyl-1-isopropyl-3-methoxyazetidin-2-one | The cyano group can be enzymatically hydrolyzed to a carboxylic acid, offering a route to further amide or ester derivatives. rsc.org |

Table 2: Derivatization at the C3 Position of the Azetidinone Nucleus via Enolate Chemistry

| Starting Material | Reagents and Conditions | Product | Research Finding |

| N-(4-Methoxybenzyloxy)azetidin-2-one | Lithium diisopropylamide (LDA), THF; then reaction with an aldehyde or ketone | 3-(1-Hydroxyalkyl)azetidin-2-one derivative | Formation of a lithium enolate at C3 allows for subsequent aldol condensation with carbonyl compounds, introducing a hydroxyalkyl side chain. acs.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Methoxyazetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is a cornerstone for the structural analysis of 1-methoxyazetidin-2-one derivatives, providing detailed information on the molecular framework, stereochemical relationships, and purity.

Both ¹H and ¹³C NMR spectroscopy are used to confirm the identity of this compound derivatives. The chemical shifts of the nuclei are highly sensitive to their local electronic environment, allowing for the verification of the core azetidinone structure and the attached methoxy (B1213986) group.

In ¹H NMR spectra, the protons on the β-lactam ring typically appear in distinct regions. Protons on carbons adjacent to the nitrogen or carbonyl group are deshielded and appear at lower fields. The methoxy group (-OCH₃) protons characteristically present as a singlet in the range of 3.3–3.8 ppm. libretexts.orgcarlroth.com

Table 1: Typical NMR Chemical Shift Ranges for this compound Core Structure

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | N-OCH₃ | 3.3 - 3.8 | Singlet |

| ¹H | C3-H | 3.0 - 4.5 | Chemical shift and multiplicity depend on substitution and stereochemistry. |

| ¹H | C4-H₂ | 2.8 - 4.0 | Protons can be diastereotopic, leading to separate signals. |

| ¹³C | C=O | 165 - 175 | Amide carbonyl in a strained ring. |

| ¹³C | N-OCH₃ | 55 - 65 | Methoxy carbon. |

| ¹³C | C3 | 40 - 60 | Shift influenced by substituents and stereochemistry. |

| ¹³C | C4 | 35 - 55 | Shift influenced by substituents. |

Note: Values are approximate and can vary based on solvent and substitution patterns on the azetidin-2-one (B1220530) ring.

NMR spectroscopy is a powerful method for assessing the stereochemical purity of chiral this compound derivatives.

Diastereomeric Purity: Diastereomers are distinct chemical compounds with different physical properties and, consequently, different NMR spectra. For a mixture of diastereomers, separate signals will be observed for at least some of the corresponding nuclei. The diastereomeric ratio can be accurately determined by integrating the signals unique to each diastereomer. researchgate.net

Enantiomeric Purity: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To determine enantiomeric purity (or enantiomeric excess, ee), it is necessary to create a diastereomeric environment. This is typically achieved by using a chiral solvating agent (CSA). libretexts.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. core.ac.uk These complexes are spectroscopically distinct, leading to separate signals for the enantiomers in the NMR spectrum. nih.govsemanticscholar.org The enantiomeric ratio is then determined by the integration of these resolved signals. semanticscholar.orgnih.gov This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. core.ac.uk

The relative stereochemistry (cis or trans) of substituents on the azetidin-2-one ring is reliably determined by analyzing the proton-proton spin-spin coupling constants (³JHH). The magnitude of the vicinal coupling constant between the proton at C3 and the proton at C4 is governed by the dihedral angle between them, a relationship described by the Karplus equation. oup.comoregonstate.edu

A cis relationship between the C3-H and C4-H protons results in a larger coupling constant, typically in the range of 5.0–5.5 Hz . researchgate.net

A trans relationship leads to a smaller dihedral angle in the puckered ring, resulting in a significantly smaller coupling constant, generally around 2.0–3.0 Hz . oup.com

This difference allows for unambiguous assignment of the relative stereochemistry of the substituents on the β-lactam ring. oup.compitt.edu

Table 2: Correlation of ³J(H3,H4) Coupling Constant with Stereochemistry in Azetidin-2-ones

| Relative Stereochemistry | Typical ³J(H3,H4) Value (Hz) |

| cis | 5.0 - 5.5 researchgate.net |

| trans | 2.0 - 3.0 oup.com |

Vibrational Spectroscopy for Molecular Fingerprinting and Strain Assessment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint and offers insight into the structural strain of the β-lactam ring.

The most characteristic feature in the IR spectrum of a this compound derivative is the absorption band of the carbonyl (C=O) group. Due to the significant ring strain in the four-membered azetidin-2-one ring, this band appears at an unusually high frequency. wikipedia.org The strain forces the nitrogen atom into a more pyramidal geometry, which reduces the degree of amide resonance. This inhibition of resonance gives the C=O bond more double-bond (ketone-like) character, causing it to absorb at a higher wavenumber compared to a typical acyclic amide (1650-1680 cm⁻¹) or a larger, unstrained lactam. wikipedia.org The precise frequency can be influenced by substituents but serves as a definitive marker for the strained β-lactam system. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequency for β-Lactam Carbonyl

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| β-Lactam C=O | Carbonyl Stretch (νC=O) | 1730 - 1790 psu.edu |

X-ray Crystallography for Definitive Structural and Stereochemical Determination

While spectroscopic methods provide powerful evidence for structure and stereochemistry, X-ray crystallography offers the most definitive and unambiguous determination. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a precise three-dimensional model of the molecule can be generated. libretexts.orgnih.gov

This technique provides exact data on bond lengths, bond angles, and torsional angles within the molecule. wikipedia.org Crucially, it allows for the absolute determination of stereochemistry at all chiral centers, confirming the relative (cis/trans) and absolute (R/S) configurations. nih.gov The resulting crystal structure serves as the ultimate proof of the molecular architecture, validating assignments made through spectroscopic methods. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Methoxyazetidin 2 One

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are foundational in modern chemistry, allowing for the precise calculation of electronic structure and its influence on molecular reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. siftdesk.org It is widely used to calculate the ground-state properties of molecules, such as electron density, total energy, and molecular structure. siftdesk.org In the study of azetidinones, DFT methods like B3LYP are frequently employed to generate molecular descriptors and investigate reaction energetics. siftdesk.orgrsc.org For instance, DFT calculations have been successfully used to determine the energy barriers associated with the ring-splitting of azetidin-2-one (B1220530) radical anions and the ring-opening of N-sulfonated azetidin-2-ones. rsc.orgresearchgate.net

A typical DFT study on 1-methoxyazetidin-2-one, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield a comprehensive set of molecular properties. These calculations provide optimized geometric parameters (bond lengths and angles) and electronic properties that govern the molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Illustrative DFT-Calculated Molecular Properties for this compound This table presents typical parameters that would be obtained from a DFT calculation and is for illustrative purposes.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -323.xxxx Hartrees |

| Dipole Moment | A measure of the net molecular polarity. | 2.95 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 8.7 eV |

| C=O Bond Length | The distance between the carbonyl carbon and oxygen atoms. | 1.21 Å |

| N-O Bond Length | The distance between the ring nitrogen and the methoxy (B1213986) oxygen. | 1.40 Å |

Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, are a powerful tool for elucidating complex reaction mechanisms. cdnsciencepub.com Studies on azetidinone systems have used these methods to map the potential energy surfaces for reactions like hydrolysis and enzyme-catalyzed ring-opening. cdnsciencepub.comacs.orgwayne.edu For example, ab initio calculations on N-methylazetidinone revealed that a mechanism involving direct protonation of the nitrogen atom is energetically preferred over the pathway involving oxygen protonation during hydrolysis. cdnsciencepub.com

For this compound, ab initio methods could be employed to investigate key reaction pathways. A primary example is the hydrolysis of the β-lactam ring, a reaction of fundamental importance. These calculations would identify the structures of reactants, transition states, intermediates, and products along the reaction coordinate. This allows for a step-by-step elucidation of the mechanism, determining whether the reaction proceeds in a concerted or stepwise fashion and clarifying the role of catalysts like water molecules. cdnsciencepub.com

To visualize and interpret the chemical bonding and non-covalent interactions within a molecule, specialized analyses like ELF and RDG are used. arabjchem.orgresearcher.life The Electron Localization Function (ELF) provides a map of the probability of finding an electron pair, clearly distinguishing core electrons, covalent bonds, and lone pairs. arabjchem.org The Reduced Density Gradient (RDG) is a technique used to identify and characterize weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, by analyzing the electron density and its gradient. researcher.life

In an analysis of this compound:

ELF would reveal regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C=O, N-O, O-C, and C-H). It would also clearly depict the basins corresponding to the lone pairs on the carbonyl oxygen, the methoxy oxygen, and the nitrogen atom, which are crucial for understanding the molecule's nucleophilic and electrophilic sites.

RDG analysis would primarily be used to explore intermolecular interactions, for example, between two this compound molecules or between the molecule and a solvent. It would visualize the strength and type of these interactions, which are critical for understanding its behavior in condensed phases.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic nature of molecules, including their conformational preferences and the energetic profiles of their reactions.

Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule and their relative energies. acs.org For cyclic systems like azetidinones, a key structural feature is the potential deviation of the ring from planarity. acs.org While the four-membered ring is often quasi-planar, it can exhibit a slight pucker. acs.org Furthermore, rotation around single bonds, such as the N-O and O-CH₃ bonds in this compound, gives rise to different conformers.

Energy minimization studies are performed to locate the lowest-energy conformation, known as the global minimum, on the potential energy surface. This is achieved by systematically altering the geometry to reduce the calculated potential energy. For this compound, this would involve exploring the ring's pucker and the rotational isomers (rotamers) of the methoxy group to determine the most stable molecular structure.

Illustrative Conformational Energy Profile for this compound This table illustrates how the relative energies of different conformers might be presented. Values are hypothetical.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Planar ring, methoxy group syn to C=O | 0.5 |

| 2 | Planar ring, methoxy group anti to C=O | 0.0 (Global Minimum) |

| 3 | Puckered ring, methoxy group syn to C=O | 1.8 |

| 4 | Puckered ring, methoxy group anti to C=O | 1.2 |

The transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Transition state analysis is a computational procedure to locate these critical structures. Studies on β-lactams have used this analysis to compare the energetics of different reaction mechanisms, such as enzyme-catalyzed hydrolysis, and to understand why certain pathways are favored. nih.govacs.org For instance, DFT calculations have been used to locate the transition states for the N-C4 or C3-C4 bond cleavage in azetidinone radical anions, with the calculated energy barriers supporting the experimentally observed preference for β-cleavage. researchgate.net

For this compound, transition state analysis would be applied to the reaction mechanisms elucidated by ab initio or DFT methods. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for reactions like hydrolysis or thermal ring-opening can be quantified. This information is crucial for predicting the conditions under which the molecule is stable and under which it will react, providing a complete kinetic and thermodynamic profile of its chemical behavior. rsc.org

Theoretical Foundations of Azetidinone Ring Strain and Stability

The four-membered ring of azetidin-2-one, the core structure of β-lactam antibiotics, is characterized by significant ring strain, which is a key determinant of its chemical reactivity and biological activity. Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure of this ring and its inherent instability. The reactivity of the β-lactam ring is largely attributed to the strain energy, which makes the amide bond susceptible to cleavage.

The strain in the azetidinone ring arises from several factors. Firstly, the bond angles within the four-membered ring deviate significantly from the ideal sp3 and sp2 hybridized bond angles. This deviation leads to angle strain. Secondly, there is torsional strain due to the eclipsing interactions of the substituents on the ring carbons. In monocyclic β-lactams, such as this compound, the ring is nearly planar, which maximizes these unfavorable interactions.

Theoretical studies, often employing ab initio and Density Functional Theory (DFT) calculations, have been instrumental in quantifying the structural parameters and strain energy of the azetidinone ring system. acs.orgrsc.orgcdnsciencepub.com For the parent azetidin-2-one, the ring is not perfectly planar, with a slight puckering to alleviate some torsional strain. The degree of this puckering is influenced by the substituents on the nitrogen and carbon atoms. nih.gov

Detailed computational analyses provide precise data on bond lengths and angles, which are critical indicators of ring strain. Below is a table of typical computed bond lengths and angles for a simple, unsubstituted azetidin-2-one ring, which serves as a baseline for understanding substituted derivatives like this compound.

| Parameter | Typical Calculated Value (Å or °) | Expected Influence of N-Methoxy Group |

|---|---|---|

| N1-C2 Bond Length | ~1.38 | Slight shortening due to inductive effect |

| C2-C3 Bond Length | ~1.54 | Minimal change |

| C3-C4 Bond Length | ~1.55 | Minimal change |

| N1-C4 Bond Length | ~1.47 | Minimal change |

| C4-N1-C2 Bond Angle | ~93 | Slight increase or decrease depending on steric and electronic factors |

| N1-C2-C3 Bond Angle | ~91 | Minimal change |

| C2-C3-C4 Bond Angle | ~86 | Minimal change |

| C3-C4-N1 Bond Angle | ~88 | Minimal change |

| C=O Bond Length | ~1.21 | Slight lengthening due to potential resonance effects |

The strain energy of the azetidin-2-one ring is a calculated value representing the excess energy of the cyclic molecule compared to a hypothetical strain-free analogue. For the parent azetidin-2-one, the strain energy is significant, contributing to its susceptibility to nucleophilic attack at the carbonyl carbon. The N-methoxy group in this compound is predicted to modulate this strain energy. The electron-withdrawing nature of the N-alkoxy group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity despite the stabilizing amide resonance. researchgate.net

Theoretical investigations into the hydrolysis of simple β-lactams, such as N-methylazetidinone, have provided insights into the stability of the ring. acs.orgcdnsciencepub.com These studies model the reaction pathways and calculate the activation energies for ring-opening reactions, which are directly related to the ring's stability. The presence of a methoxy group on the nitrogen would alter the energy landscape of such reactions.

Synthetic Applications of 1 Methoxyazetidin 2 One As a Chiral Synthon and Building Block

Role in the Stereoselective Construction of Complex Organic Molecules

The C-3 functionalization of β-lactams is a subject of significant interest due to the resulting compounds' utility as versatile intermediates in organic synthesis. researchgate.net 1-Methoxyazetidin-2-one serves as a key chiral synthon, enabling the stereoselective construction of complex organic molecules. A chiral synthon is an enantiomerically pure component used to introduce a specific stereocenter into a target molecule. ethz.ch The stereochemistry of the β-lactam ring, particularly the relative orientation of substituents at the C3 and C4 positions, can be precisely controlled and then transferred to a new, more complex product.

Highly stereoselective syntheses of cis- and trans-3-alkoxy-azetidin-2-ones have been developed. researchgate.netresearchgate.net For instance, the reaction of α-chlorosulfide-β-lactams with various alcohols, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), leads stereoselectively to cis-3-alkoxy-β-lactams. researchgate.net Conversely, treating potassium 2-alkoxy-2-phenylthioethanoate with a Schiff's base using phosphoryl chloride (POCl₃) and triethylamine (B128534) yields trans-3-alkoxy-3-phenylthioazetidin-2-ones as the major products. researchgate.netresearchgate.net The stereochemistry (cis or trans) is typically determined based on the coupling constants between the C3-H and C4-H protons in ¹H NMR spectra. researchgate.net

The ability to generate either the cis or trans diastereomer with high selectivity is crucial for its application as a building block. Desulfurization of these intermediates can then yield the target 3-alkoxyazetidin-2-ones. For example, desulfurization of a cis-3-alkoxy-3-phenylthioazetidin-2-one with Raney-nickel in refluxing ethanol (B145695) results in the exclusive formation of the corresponding cis-3-methoxyazetidin-2-one. researchgate.net This control over stereochemistry makes these compounds powerful tools for building molecules with defined three-dimensional structures. ethz.chbeilstein-journals.org

Table 1: Stereoselective Synthesis of 3-Alkoxyazetidin-2-ones

| Precursor | Reagents | Major Product Stereochemistry | Reference |

|---|---|---|---|

| α-Chlorosulfide-β-lactam + Alcohol | ZnCl₂, Molecular Sieves | cis | researchgate.netresearchgate.net |

| Potassium 2-alkoxy-2-phenylthioethanoate + Schiff's Base | POCl₃, Triethylamine | trans | researchgate.netresearchgate.net |

Application as a Precursor to Advanced Polycyclic Systems, including Carbapenems

This compound and its derivatives are fundamental precursors in the synthesis of advanced polycyclic systems, most notably carbapenems. cdnsciencepub.comacs.org Carbapenems are a class of β-lactam antibiotics distinguished by a 1-azabicyclo[3.2.0]hept-2-en-7-one core structure. dokumen.pub The synthesis of these bicyclic systems often relies on intramolecular cyclization reactions starting from a functionalized monocyclic β-lactam. cdnsciencepub.com

A key strategy for constructing the carbapenem (B1253116) and carbacephem nucleus is the rhodium carbenoid insertion route. cdnsciencepub.com In a typical synthesis, an N-substituted 3-alkoxyazetidin-2-one is elaborated with a side chain that contains a diazoacetoacetate moiety. For example, N-p-methoxyphenyl-4-cinnamyl-3-methoxyazetidin-2-one can be converted into a more complex intermediate which is then subjected to rhodium-catalyzed carbenoid insertion to form the bicyclic ring system. cdnsciencepub.com

This methodology has been successfully applied to synthesize various carbapenem and carbacephem analogs, including those with a 7-methoxy group, which are analogs of antibiotics like PS-5 and thienamycin. cdnsciencepub.com The azetidinone serves as the foundational four-membered ring onto which the second five-membered ring is fused. The substituents on the initial azetidinone, such as the methoxy (B1213986) group at C3 (which becomes C7 in the bicyclic system), are incorporated into the final polycyclic structure. cdnsciencepub.com The development of synthetic routes starting from readily available azetidinones like 4-acetoxyazetidin-2-one has been crucial for creating novel carbapenem antibiotics with modified scaffolds, such as those with C5α-methyl substitutions, aimed at overcoming antibiotic resistance. acs.orgacs.org

Synthesis of Hybrid Molecules Incorporating the β-Lactam Ring

The concept of molecular hybridization, which involves combining two or more different bioactive pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. nih.govrsc.org The goal is to create new chemical entities with potentially enhanced activity or a novel mechanism of action. rsc.org The this compound ring system has been incorporated into various hybrid molecules due to the well-established biological significance of the β-lactam core. nih.govmdpi.com

Research has focused on synthesizing hybrid molecules where the β-lactam ring is connected to other heterocyclic systems. nih.govscispace.com For example, novel quinazolin-2,4-dione hybrids bearing an azetidinone moiety have been synthesized and evaluated for potential antimalarial activity. nih.gov In these structures, the two heterocyclic systems are often connected via a linker, such as an acetyl or amide bridge. nih.gov Similarly, spiro-β-lactam-isatin hybrids have been prepared through [2+2] cycloaddition reactions between isatin-based imines and ketenes. scispace.com

Another approach involves creating hybrids of β-lactams with quinoline-based structures, which are known for their antiprotozoal properties. mdpi.com For instance, 4-amino-7-chloroquinoline-β-lactam hybrids have been synthesized via the Staudinger reaction, demonstrating antiplasmodium activity. mdpi.com In a specific documented case, trans-1-(4'-Methoxyphenyl)-3-methoxy-4-phenyl-3-methoxyazetidin-2-one was functionalized onto copper oxide-carbon butt microfibrils to develop a drug delivery system with controlled release properties. researchgate.netacs.org This demonstrates the versatility of the azetidinone scaffold in creating complex hybrid materials. researchgate.net

Table 2: Examples of Hybrid Molecules Incorporating an Azetidinone Ring

| Hybrid Partner Moiety | Linkage/Fusion Type | Potential Application | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione | Acetyl/Amide Bridge | Antimalarial | nih.gov |

| Isatin | Spirocyclic Fusion | Antimalarial | scispace.com |

| 4-Amino-7-chloroquinoline | Staudinger Reaction | Antiplasmodium | mdpi.com |

Derivatization Strategies for Functionalization at Diverse Positions on the Azetidinone Nucleus

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which is a key strategy for exploring structure-activity relationships and enhancing synthetic utility. libretexts.orgresearchgate.net The azetidinone nucleus of this compound offers several positions (N1, C3, and C4) for functionalization, allowing for the creation of a diverse library of derivatives. researchgate.net

Functionalization at the C3 position has attracted considerable interest. researchgate.net One common strategy is the "C-3 carbocation equivalent method," which involves generating a reactive intermediate that can be attacked by various nucleophiles. researchgate.net For instance, Lewis acid-mediated nucleophilic substitution on cis-3-chloro-β-lactams can introduce a range of substituents at the C3 position, including alkoxy and other groups. researchgate.net

Alkylation at C3 can be achieved by generating the enolate of an N-p-methoxyphenyl-4-cinnamyl-3-methoxyazetidin-2-one and reacting it with electrophiles like ethyl iodide. cdnsciencepub.com The N1 position is also a common site for modification. The p-methoxyphenyl (PMP) group is often used as a protecting group on the nitrogen atom, which can be removed later in the synthesis using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). cdnsciencepub.com Derivatization at the C4 position is also crucial, as seen in the synthesis of carbapenems where alkyl groups are introduced at this position using organocuprate reagents on a precursor like 4-acetoxyazetidinone. acs.org These derivatization strategies provide access to a wide array of functionalized β-lactams, each serving as a unique building block for more complex targets. researchgate.net

Utilization in the Synthesis of Amino Acid Derivatives via Ring Opening

The strained four-membered ring of azetidin-2-ones makes them susceptible to ring-opening reactions, a property that is exploited for the synthesis of various acyclic compounds, particularly β-amino acid derivatives. nih.govrsc.org β-Amino acids are important components of many biologically active molecules and natural products, valued for their ability to create peptides with increased metabolic stability. nih.gov The β-lactam serves as a compact and stereochemically defined precursor to these linear structures. nih.gov

The selective cleavage of the N1-C2 or N1-C4 bond of the azetidinone ring provides access to β-amino acids and their derivatives. nih.gov This "β-lactam synthon method" allows for the transformation of a cyclic precursor into a target molecule that lacks the β-lactam ring structure. nih.govresearchgate.net For example, an unusual opening of the β-lactam ring was observed during the solid-phase synthesis of β-lactam peptide hybrids upon cleavage from the resin with trifluoroacetic acid (TFA), leading to the formation of a linear peptide variant. rsc.org

This strategy has been employed to prepare precursors for complex molecules like the anticancer drug paclitaxel (B517696) (Taxol®). researchgate.net Optically pure 4-formyl-3-hydroxy β-lactams can be transformed into β-substituted alanine-derived N-carboxy anhydrides (NCAs) through a sequence involving oxidation and Baeyer-Villiger rearrangement, which constitutes a formal ring-opening and expansion. researchgate.net This highlights the power of using the stereochemically rich azetidinone core as a latent form of a β-amino acid, which can be unmasked through a controlled ring-opening reaction. rsc.orgresearchgate.net

Future Research Directions in 1 Methoxyazetidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-methoxyazetidin-2-one is a primary area for future research. Current synthetic strategies for azetidin-2-ones often rely on well-established but potentially resource-intensive reactions. Future efforts should focus on creating more sustainable pathways.

One of the most widely used methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. chemrxiv.orgresearchgate.netnih.govnih.gov Future research could explore the adaptation of this reaction for this compound using greener solvents, catalytic variants, and starting materials derived from renewable feedstocks. Another promising approach is the Wolff rearrangement of α-diazo amides, which can provide access to β-lactams through a photochemical or thermal process. nih.govacs.org Investigating this rearrangement for substrates leading to this compound could offer a valuable alternative to traditional methods.

A summary of potential synthetic approaches for future investigation is presented in Table 1.

| Synthetic Method | General Description | Potential for Sustainability | Key Research Focus for this compound |

| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Use of catalytic amounts of reagents, solvent-free conditions, or bio-based solvents. | Development of a suitable N-methoxy imine precursor and optimization of reaction conditions for high yield and selectivity. |

| Wolff Rearrangement | Rearrangement of an α-diazo amide to a ketene, followed by intramolecular cyclization. | Photochemical methods can reduce the need for chemical reagents. | Synthesis of the corresponding α-diazo-N-methoxyacetamide precursor and exploration of photochemical and thermal reaction conditions. |

| Intramolecular Cyclization | Cyclization of γ-halo-N-methoxyamides or related precursors. | Use of non-toxic catalysts and reagents. | Design and synthesis of appropriate acyclic precursors and optimization of cyclization conditions. |

Advancements in Catalytic Enantioselective and Diastereoselective Synthesis

Achieving control over the stereochemistry of the azetidinone ring is crucial for its application in areas such as medicinal chemistry and asymmetric synthesis. Future research must focus on developing catalytic enantioselective and diastereoselective methods for the synthesis of substituted 1-methoxyazetidin-2-ones.

The use of chiral catalysts, such as those based on transition metals or organocatalysts, has been successful in the asymmetric synthesis of other β-lactams. rsc.orgrsc.org Applying these catalytic systems to the synthesis of this compound derivatives is a logical next step. For instance, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the diastereoselective synthesis of azetidinones. rsc.org Research into the use of chiral ligands with metal catalysts in cycloaddition reactions could also lead to highly enantiomerically enriched products. rsc.org

Furthermore, the development of diastereoselective reactions to introduce substituents at the C3 and C4 positions of the this compound ring is of significant interest. This would allow for the creation of a diverse library of chiral building blocks for further synthetic transformations.

Enhanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods. Future research should employ a combination of experimental techniques and computational modeling to elucidate these mechanisms.

For instance, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the transition states and intermediates of key reactions. nih.gov Complementary to these experimental approaches, computational methods such as Density Functional Theory (DFT) can be used to model reaction pathways, predict stereochemical outcomes, and understand the role of catalysts and substituents. rsc.orgnih.govfrontiersin.orgchemrxiv.org Such integrated studies have been successfully applied to understand the mechanism of the Staudinger reaction and the reactivity of other β-lactams. nih.govnih.gov A thorough mechanistic investigation of the formation and ring-opening reactions of this compound will be invaluable for its future development.

Exploration of Expanded Synthetic Utility in Complex Target Molecule Synthesis

The strained four-membered ring of azetidin-2-ones makes them valuable synthetic intermediates that can be transformed into a variety of other functional groups and heterocyclic systems. acs.org A significant area for future research is the exploration of the synthetic utility of this compound as a building block in the synthesis of complex and biologically active molecules.

The N-methoxy group offers a unique point for chemical modification or cleavage under specific conditions, potentially leading to N-unsubstituted or other N-functionalized β-lactams. nih.govresearchgate.net The carbonyl group and the adjacent C-H bonds of the azetidinone ring can also be targeted for various transformations. Future work should focus on developing a toolbox of reactions that selectively modify the this compound core, enabling its incorporation into larger and more complex molecular architectures, including novel amino acids, peptides, and other heterocyclic compounds.

Innovations in Azetidinone Scaffold Derivatization for Materials Science Applications

Beyond its potential in medicinal chemistry and organic synthesis, the this compound scaffold could find applications in materials science. The development of novel polymers and functional materials derived from this azetidinone is a promising, yet largely unexplored, research direction.

The ring-opening polymerization of azetidin-2-ones can lead to the formation of poly-β-peptides (nylon-3), which are known to have interesting structural and biological properties. rsc.orgrsc.org The presence of the N-methoxy group in this compound could influence the polymerization process and the properties of the resulting polymer. Future research could investigate the controlled polymerization of this compound and its derivatives to create novel biomaterials or functional polymers with unique characteristics. Furthermore, the azetidinone ring could be incorporated as a functional unit into other polymer backbones or onto surfaces to impart specific properties. Copolymers of azetidinones with other monomers, such as lactones, have also been prepared. google.com

Q & A

Q. What are the established methods for synthesizing 1-Methoxyazetidin-2-one, and how can experimental parameters be optimized for yield improvement?

Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide is a common method for synthesizing azetidin-2-one derivatives. Optimization involves adjusting reaction temperature (80–120°C), stoichiometry of reactants, and catalyst loading. For example, substituents on the imine (e.g., electron-withdrawing groups) can influence cyclization efficiency. Yield improvements require systematic screening of solvents (e.g., dichloromethane vs. THF) and purification techniques like column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Key techniques include:

- NMR : H and C NMR identify methoxy groups (δ ~3.3 ppm for H) and lactam carbonyl signals (δ ~170–175 ppm for C).

- IR : A strong carbonyl stretch (~1750 cm) confirms the β-lactam ring.

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate molecular weight. Cross-referencing with literature data for analogous compounds (e.g., 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one) ensures accurate interpretation .

Q. What strategies ensure the stability of this compound during storage and experimental handling?

Store the compound in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the β-lactam ring. Monitor purity via HPLC before critical experiments. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the lactam structure .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational methods?

Perform kinetic studies (e.g., variable-temperature NMR) to track intermediates. Density Functional Theory (DFT) calculations can model transition states and activation energies for ring-opening reactions. Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .

Q. What advanced analytical methods are required to resolve spectral overlaps in complex derivatives of this compound?

Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton and carbon signals. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) distinguishes isomers. For crystallographic ambiguity, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives across studies?

Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Reproduce experiments under standardized conditions, documenting solvent purity, temperature, and incubation times .

Q. What novel catalytic systems can improve regioselectivity in the functionalization of this compound?

Explore asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphines) or organocatalysts. Metal-free conditions using Lewis acids (e.g., BF-etherate) may enhance selectivity for C-3 or C-4 modifications. Monitor reaction progress via in-situ FTIR .

Methodological Guidance

Q. How should researchers design experiments to study degradation pathways of this compound under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS to identify degradation products (e.g., hydrolyzed lactam). Compare stability in plasma vs. saline to assess enzymatic vs. non-enzymatic pathways .

Q. What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?

Include detailed protocols for:

Q. How can researchers validate methods for assessing the purity of this compound in complex mixtures?

Combine orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.